1-(Oxan-4-yl)-1,4-diazepane

Descripción general

Descripción

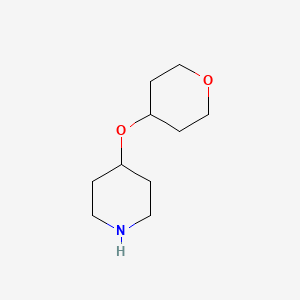

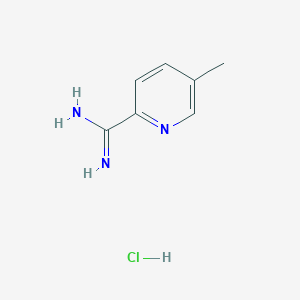

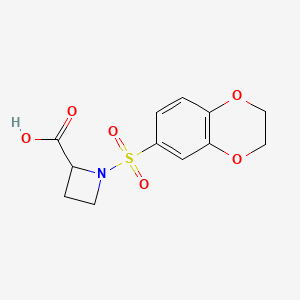

“1-(Oxan-4-yl)-1,4-diazepane” is a compound that contains an oxane (a six-membered ring containing one oxygen atom and five carbon atoms) and a diazepane (a seven-membered ring containing two nitrogen atoms and five carbon atoms) rings. The oxane ring is attached to the diazepane ring via a single bond .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to be a bicyclic structure with the two rings sharing a single bond. The exact structure would depend on the positions of the various atoms and any additional functional groups present .Chemical Reactions Analysis

The reactivity of “this compound” would depend on the exact structure and any functional groups present. In general, compounds containing oxane and diazepane rings can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Some general properties can be predicted based on the presence of the oxane and diazepane rings .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Microwave-Assisted Synthesis : A new efficient access to 1,4-diazepane derivatives is described via microwave-assisted synthesis, providing a rapid and high-yield method for producing these compounds. Catalytic reduction and ring-opening reactions have been observed, depending on the substituents involved (Wlodarczyk et al., 2007).

Multicomponent Synthesis : The Ugi multicomponent reaction followed by intramolecular SN2 reaction facilitates the synthesis of 1,4-diazepane systems, offering a short, efficient approach for their synthesis (Banfi et al., 2007).

N-Propargylamines as Building Blocks : N-Propargylamines are highlighted as versatile precursors for the synthesis of 1,4-diazepane cores, indicating a growing interest in these compounds due to their atom economy and shorter synthetic routes (Vessally et al., 2016).

Applications in Catalysis

- Olefin Epoxidation : Manganese(III) complexes of 1,4-diazepane derivatives have been studied for their catalytic ability in olefin epoxidation reactions. The Lewis acidity of the Mn(III) center, as tuned by the substituents on the diazepane ligand, showed a correlation with the epoxide yield and product selectivity (Sankaralingam & Palaniandavar, 2014).

Pharmaceutical Applications

σ1 Receptor Ligands : The synthesis of 1,2,4-trisubstituted 1,4-diazepanes from amino acids and their evaluation as σ1 receptor ligands indicate the potential pharmaceutical applications of these compounds. Specific substituents in the 1,4-diazepane structure were found to influence σ1 affinity and selectivity over related receptors, showing the importance of structure-activity relationships in the development of therapeutic agents (Fanter et al., 2017).

T-Type Calcium Channel Blockers : The synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers showcase their potential in treating diseases related to T-type calcium channel dysfunctions. One compound, in particular, demonstrated good selectivity over hERG and N-type calcium channels, along with favorable pharmacokinetic characteristics (Gu et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(oxan-4-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-4-11-5-7-12(6-1)10-2-8-13-9-3-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUQGIXTOHOPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B1424415.png)

![[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride](/img/structure/B1424430.png)